molecular formula C6H8BNO3 B594253 (4-Methoxypyridin-2-YL)boronic acid CAS No. 1333505-99-9

(4-Methoxypyridin-2-YL)boronic acid

Cat. No.: B594253
CAS No.: 1333505-99-9
M. Wt: 152.944
InChI Key: JFRFELMBEBUVKH-UHFFFAOYSA-N
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Description

(4-Methoxypyridin-2-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a methoxy group at the 4-position. It is widely used as a reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxypyridin-2-YL)boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production .

Comparison with Similar Compounds

Uniqueness: (4-Methoxypyridin-2-YL)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and electronic properties. This makes it particularly useful in reactions where electron-donating groups are beneficial .

Biological Activity

(4-Methoxypyridin-2-YL)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by the presence of a pyridine ring substituted with a methoxy group, plays a significant role in various biological systems, particularly in enzyme inhibition and as a building block in organic synthesis.

The chemical formula of this compound is C6_6H8_8BNO3_3. Its structure includes a boron atom that can form stable complexes with nucleophiles, facilitating various chemical reactions, notably the Suzuki coupling reaction, which is essential for constructing carbon-carbon bonds in organic synthesis .

Biological Activity

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. Research indicates that compounds containing pyridine rings often exhibit diverse biological activities, including:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, particularly those involved in bacterial metabolism. For instance, it has been evaluated for its inhibitory effects on phosphopantetheinyl transferases (PPTases), which are critical for bacterial cell viability .
  • Antibacterial Activity : The compound has demonstrated potential antibacterial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA). It operates through mechanisms that do not induce rapid cytotoxic responses in human cells, making it a candidate for further therapeutic development .

The mechanism of action for this compound involves its ability to bind to active sites on enzymes, thereby inhibiting their function. For example, it has been shown to inhibit Sfp-PPTase at submicromolar concentrations, suggesting a strong binding affinity that could be exploited for therapeutic purposes .

Case Studies and Research Findings

  • Inhibition of PPTases : A study highlighted the compound's effectiveness in inhibiting bacterial Sfp-PPTase with an IC50_{50} value of approximately 0.29 μM. This indicates significant potential for treating bacterial infections without affecting human orthologs .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the pyridine ring can significantly alter biological activity. For instance, the introduction of different substituents on the pyridine ring was found to enhance or diminish antibacterial potency .
  • Aqueous Solubility and Metabolic Stability : The incorporation of polar functional groups into the structure improved aqueous solubility while maintaining metabolic stability. This balance is crucial for optimizing drug candidates for therapeutic use .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructure FeaturesUnique Properties
4-Pyridinylboronic AcidPyridine ring instead of pyrimidineExhibits different reactivity patterns
3-Pyridylboronic AcidSimilar structure but different substitutionVaries in biological activity
2-Pyrimidinylboronic AcidDifferent position of boron attachmentMay show distinct enzyme inhibition
5-Fluoropyrimidin-2-ylboronic AcidFluorine substitution enhances reactivityPotentially higher bioactivity

This table illustrates how variations in substitution patterns can lead to significant differences in reactivity and biological activity.

Properties

IUPAC Name

(4-methoxypyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRFELMBEBUVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC(=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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